molecular formula C18H15FN2O3 B11383266 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11383266
M. Wt: 326.3 g/mol
InChI Key: IHRLBUHTMPLXNI-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H15FN2O3/c1-12-3-2-4-15(9-12)23-11-17(22)20-18-10-16(21-24-18)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,22)

InChI Key

IHRLBUHTMPLXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-fluorobenzoyl chloride and hydroxylamine, under acidic conditions.

    Attachment of the Phenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the oxazole intermediate with 3-methylphenoxyacetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating certain diseases or conditions, particularly those involving inflammation or cancer, due to its ability to modulate specific biological pathways.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and reactions can be optimized for large-scale production, making it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The oxazole ring and fluorophenyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide
  • N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide
  • N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

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